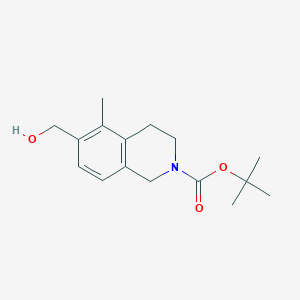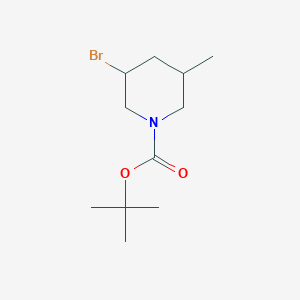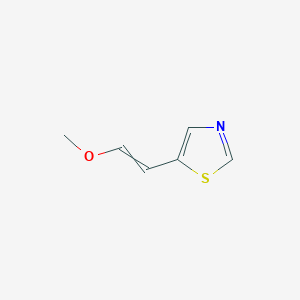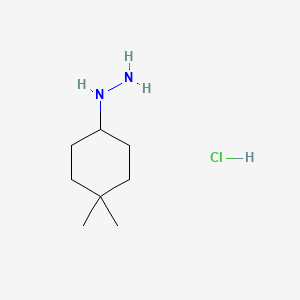![molecular formula C14H21ClN2 B11718130 N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine hydrochloride](/img/structure/B11718130.png)
N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine hydrochloride is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of primary amines with diols catalyzed by a Cp*Ir complex, which results in the formation of cyclic amines in good to excellent yields . Another method involves the reductive amination of amines with aldehydes or ketones, followed by the reduction of the imine group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions, which provide various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities within minutes . This method is efficient and can be scaled up smoothly, showcasing its utility in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reductive amination is a common reaction involving this compound, where the imine group is reduced to form the amine.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reductive amination typically involves reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reductive amination results in the formation of the corresponding amine.
Aplicaciones Científicas De Investigación
N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. As a monoamine oxidase inhibitor, it is effective in the treatment of major depression, dysthymic disorder, and atypical depression . It also interacts with trypsin-1, a target involved in its pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: Another piperidine alkaloid with various biological activities.
Uniqueness
N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine hydrochloride is unique due to its specific structural features, including the phenylcyclopropyl group, which imparts distinct chemical and biological properties. Its ability to act as a monoamine oxidase inhibitor sets it apart from other piperidine derivatives.
Propiedades
Fórmula molecular |
C14H21ClN2 |
|---|---|
Peso molecular |
252.78 g/mol |
Nombre IUPAC |
N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C14H20N2.ClH/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12;/h1-5,12-16H,6-10H2;1H/t13-,14+;/m0./s1 |
Clave InChI |
LBHNPOCRXUITIX-LMRHVHIWSA-N |
SMILES isomérico |
C1CNCCC1N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl |
SMILES canónico |
C1CNCCC1NC2CC2C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione](/img/structure/B11718059.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11718061.png)
![(2Z)-2-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11718065.png)


![N-(2-cyanoethyl)-N-[2-(diethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B11718075.png)
![6-Oxa-4-azaspiro[2.4]heptane-5,7-dione](/img/structure/B11718080.png)



![6-Iodothieno[3,2-b]pyridine](/img/structure/B11718094.png)
![7-Chloro-3-methylbenzo[d]isoxazole](/img/structure/B11718105.png)


